molecular formula C20H15N3O4 B2497921 N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide CAS No. 941956-54-3

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide

Cat. No.: B2497921
CAS No.: 941956-54-3
M. Wt: 361.357
InChI Key: JUVRIQPYSHMWGG-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide is a complex organic compound that features a benzofuran ring, an oxadiazole ring, and a cinnamamide moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed via a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

    Coupling of Benzofuran and Oxadiazole Rings: The benzofuran and oxadiazole rings are then coupled using a suitable linker, often through a condensation reaction.

    Formation of the Cinnamamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under certain conditions to form an amine derivative.

    Substitution: The benzofuran and oxadiazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the oxadiazole ring can yield an amine derivative.

Scientific Research Applications

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It may serve as a lead compound for the development of new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds such as 2-(2-benzofuranyl)benzimidazole and 2-(2-benzofuranyl)benzothiazole share the benzofuran core structure.

    Oxadiazole Derivatives: Compounds like 2,5-diphenyl-1,3,4-oxadiazole and 2-(4-nitrophenyl)-1,3,4-oxadiazole share the oxadiazole ring.

    Cinnamamide Derivatives: Compounds such as N-(2-hydroxycinnamoyl)glycine and N-(4-methoxycinnamoyl)glycine share the cinnamamide moiety.

Uniqueness

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide is unique due to the combination of its three distinct structural components: the benzofuran ring, the oxadiazole ring, and the cinnamamide moiety

Properties

IUPAC Name

(E)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4/c1-25-15-9-5-8-14-12-16(26-18(14)15)19-22-23-20(27-19)21-17(24)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,21,23,24)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVRIQPYSHMWGG-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.